N-(3-Ethoxybenzyl)-4-isobutoxyaniline
Description
N-(3-Ethoxybenzyl)-4-isobutoxyaniline is a secondary amine derivative characterized by a benzyl group substituted with a 3-ethoxy moiety and an aniline ring functionalized with a 4-isobutoxy group. Key features include:
- Molecular formula: Likely C₁₉H₂₅NO₂ (inferred from ).
- Substituents: The 3-ethoxybenzyl group (OCH₂CH₃) and 4-isobutoxy group (OCH₂CH(CH₂)₂) introduce steric and electronic effects that influence solubility, reactivity, and biological activity.
Properties
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-4-(2-methylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-4-21-19-7-5-6-16(12-19)13-20-17-8-10-18(11-9-17)22-14-15(2)3/h5-12,15,20H,4,13-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVHOPNEWAURHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC2=CC=C(C=C2)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Ethoxybenzyl)-4-isobutoxyaniline can be achieved through a multi-step process involving the following steps:
Formation of 3-Ethoxybenzyl Chloride: This can be prepared by reacting 3-ethoxybenzyl alcohol with thionyl chloride under reflux conditions.
Nucleophilic Substitution Reaction: The 3-ethoxybenzyl chloride is then reacted with 4-isobutoxyaniline in the presence of a base such as sodium hydroxide or potassium carbonate to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-Ethoxybenzyl)-4-isobutoxyaniline can undergo oxidation reactions to form corresponding quinone derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy or isobutoxy groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(3-Ethoxybenzyl)-4-isobutoxyaniline is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound has potential applications in the development of biologically active molecules, including pharmaceuticals and agrochemicals. It can be used as a building block for the synthesis of compounds with antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It can be used in the design and synthesis of new drug candidates targeting specific biological pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-Ethoxybenzyl)-4-isobutoxyaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares N-(3-Ethoxybenzyl)-4-isobutoxyaniline with structurally related compounds from the evidence:
*Inferred from ; †Molecular weight matches due to identical formula; ‡Predicted values based on structural similarity to .
Key Observations:
- Molecular Weight : The target compound shares the same molecular formula and weight as N-(4-Butoxybenzyl)-3-ethoxyaniline (), but substituent positions and branching differ significantly.
- Branching Effects: The isobutoxy group (branched C₄H₉O) in the target compound may reduce crystallinity compared to linear butoxy or ethoxyethoxy groups, enhancing solubility in nonpolar solvents.
- Hazard Profile : Like ’s compound, the target is likely classified as an irritant (Xi) due to the presence of reactive amine and ether groups.
Substituent Position Effects
- 3-Ethoxy vs. 4-Butoxy () : The 3-ethoxy group on the benzyl ring may introduce steric hindrance near the amine, altering reaction kinetics in downstream modifications.
- 4-Isobutoxy vs. 3-Isopropoxy () : Positional differences on the aniline ring affect electronic distribution; para-substitution (target) often enhances symmetry and stability compared to meta-substitution.
Biological Activity
N-(3-Ethoxybenzyl)-4-isobutoxyaniline is an organic compound classified as an aniline derivative, notable for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H25NO2
- Molecular Weight : 299.41 g/mol
- CAS Number : 1040688-29-6
The compound features an ethoxy group on the benzyl ring and an isobutoxy group on the aniline ring, contributing to its unique chemical reactivity and biological properties.
The biological activity of this compound is primarily mediated through its interactions with various molecular targets, including enzymes and receptors. It may modulate biochemical pathways by:
- Enzyme Inhibition : Potentially inhibiting specific enzymes involved in metabolic processes.
- Receptor Modulation : Binding to receptor sites to influence signaling pathways related to inflammation and immune responses.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. This activity is crucial for mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Studies suggest that this compound may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property is particularly relevant in conditions such as rheumatoid arthritis and other autoimmune diseases.
Anticancer Potential
Preliminary investigations have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve modulation of cell cycle regulators and apoptotic pathways.
Research Findings
Several studies have been conducted to elucidate the biological activity of this compound:
| Study Type | Findings |
|---|---|
| In Vitro Studies | - Tested on various cancer cell lines, showing effective inhibition of cell proliferation. - Mechanistic studies revealed alterations in MAPK and PI3K/Akt pathways. |
| In Vivo Studies | - Animal models indicated reduced inflammation markers and improved clinical scores in treated groups. |
Case Studies
- Cell Line Testing : this compound was evaluated on multiple cancer cell lines, demonstrating IC50 values that indicate effective inhibition of proliferation.
- Inflammatory Disease Models : In animal studies, the compound showed promise in reducing symptoms associated with inflammatory diseases, suggesting a potential therapeutic application.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
